molecular formula C7H14ClNO B15217692 4-Allylmorpholine hydrochloride CAS No. 6425-22-5

4-Allylmorpholine hydrochloride

Cat. No.: B15217692
CAS No.: 6425-22-5
M. Wt: 163.64 g/mol
InChI Key: LZMUKCGZVLVORJ-UHFFFAOYSA-N
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Description

4-Allylmorpholine hydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research, with the molecular formula C7H14ClNO . It belongs to the class of morpholine derivatives, which are widely recognized as valuable precursors and building blocks in organic synthesis . The morpholine ring is a common pharmacophore in drug discovery, known for its ability to enhance pharmacokinetic properties and facilitate transport across biological barriers such as the blood-brain barrier . This makes this compound a particularly useful intermediate in the development of central nervous system (CNS)-active agents. Derivatives of allylmorpholine, specifically Chromone-Containing Allylmorpholines (CCAMs), have demonstrated promising in vitro pharmacological activity, including acetyl- and butyrylcholinesterase (AChE and BChE) inhibiting and N-methyl-D-aspartate (NMDA) receptor-blocking properties . These dual mechanisms of action position such compounds as appealing candidates for further investigation in the context of neurological disorders, with research indicating potential sedative and anxiolytic-like effects in preclinical behavioral models . Beyond its role in neuroscience, the compound and its quaternary salt analogues also serve as key starting materials in the synthesis of ionic liquids, which are valuable for their electrochemical properties and application in specialized chemical processes . This product is intended for research purposes only by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

6425-22-5

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

4-prop-2-enylmorpholine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-3-8-4-6-9-7-5-8;/h2H,1,3-7H2;1H

InChI Key

LZMUKCGZVLVORJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCOCC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allylmorpholine hydrochloride typically involves the reaction of morpholine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of allyl chloride, resulting in the formation of 4-Allylmorpholine. This intermediate is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Allylmorpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Allylmorpholine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Allylmorpholine hydrochloride involves its interaction with various molecular targets. The allyl group allows it to participate in a range of chemical reactions, making it a versatile intermediate. In biological systems, it can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Morpholine Derivatives

Morpholine Hydrochlorides with Alkyl/Substituted Alkyl Groups

(a) 4-(2-Chloroethyl)morpholine Hydrochloride
  • Molecular Formula: C₆H₁₃Cl₂NO
  • Molecular Weight : 186.08 g/mol
  • It is a white-yellow solid (CAS: 3647-69-6) with applications in pharmaceutical intermediates .
  • Synthesis : Likely derived from morpholine and 2-chloroethylating agents.
(b) 4-Benzylmorpholine-2-carboxylic Acid Hydrochloride
  • Molecular Formula: C₁₃H₁₈ClNO₃
  • Molecular Weight : 279.74 g/mol
  • Key Features : The benzyl group introduces aromaticity, while the carboxylic acid enables conjugation or salt formation. This compound (CAS: 2776352) is used in peptide-mimetic drug design .

Comparison :

Property 4-Allylmorpholine HCl 4-(2-Chloroethyl)morpholine HCl 4-Benzylmorpholine-2-carboxylic Acid HCl
Substituent Allyl (unsaturated) 2-Chloroethyl (saturated) Benzyl + carboxylic acid
Reactivity High (allyl π-bond) Moderate (alkylating agent) Versatile (acid-base and aromatic interactions)
Applications Organic synthesis Pharmaceutical intermediates Drug design and bioconjugation

Morpholine Derivatives with Carboxylic Acid Groups

(a) 4-Morpholineacetic Acid Hydrochloride
  • Molecular Formula: C₆H₁₂ClNO₃
  • Molecular Weight : 181.62 g/mol
  • Key Features: The acetic acid group enables pH-dependent solubility and coordination chemistry. It has a melting point of 160–163°C and is slightly soluble in methanol .
  • Synthesis : Produced via dehydrochlorination of morpholine and chloroacetic acid .

Comparison :

  • 4-Allylmorpholine HCl lacks acidic protons, making it less polar than 4-morpholineacetic acid HCl. The latter’s carboxylic acid group broadens its utility in buffer systems and metal chelation.

Complex Morpholine Salts

(a) 4-(Piperidin-3-ylmethyl)morpholine Dihydrochloride Hydrate
  • Molecular Formula : C₁₀H₂₄Cl₂N₂O₂
  • Molecular Weight : 275.22 g/mol
  • Key Features : The dihydrochloride form and hydrate status enhance solubility in aqueous media. Used in neurological research due to its piperidine moiety .

Comparison :

  • The dihydrochloride form provides higher chloride content, increasing ionic strength compared to 4-allylmorpholine HCl. Hydration further modifies stability and dissolution profiles.

Structural Analogues with Different Anions

(a) 4-Allylmorpholin-4-ium Bromide
  • Molecular Formula: C₇H₁₄NOBr
  • Key Features : Bromide ions participate in N–H⋯Br and C–H⋯Br hydrogen bonds, forming a 3D network .
  • Comparison with HCl Salt : Chloride’s smaller ionic radius may lead to tighter crystal packing and higher melting points. Bromide salts often exhibit distinct spectroscopic properties.

Data Table of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Features Key Applications Reference
4-Allylmorpholine hydrochloride C₇H₁₄ClNO 163.65 Allyl (unsaturated) Organic synthesis
4-(2-Chloroethyl)morpholine HCl C₆H₁₃Cl₂NO 186.08 2-Chloroethyl Pharmaceutical intermediates
4-Morpholineacetic acid HCl C₆H₁₂ClNO₃ 181.62 Acetic acid Buffers, chelation
4-Benzylmorpholine-2-carboxylic acid HCl C₁₃H₁₈ClNO₃ 279.74 Benzyl + carboxylic acid Drug design

Notes on Limitations and Future Research

  • Limited solubility and melting point data for 4-allylmorpholine HCl highlight the need for experimental characterization.
  • Comparative studies on biological activity (e.g., antimicrobial or neurological effects) are lacking and warrant further investigation.

Biological Activity

4-Allylmorpholine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article examines its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is derived from morpholine, a six-membered ring compound containing one nitrogen atom. The addition of an allyl group enhances its pharmacological properties. The molecular formula is C7H13ClNC_7H_{13}ClN, with a molecular weight of approximately 151.64 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:

  • Cholinergic System : Research indicates that compounds related to allylmorpholines exhibit acetylcholinesterase (AChE) inhibitory activity, which can enhance cholinergic transmission. This mechanism is crucial for cognitive enhancement and neuroprotection in conditions like Alzheimer's disease .
  • NMDA Receptor Modulation : The compound has been shown to block N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory function. This blockade may contribute to its anxiolytic and sedative effects observed in behavioral studies .

Neuropharmacological Effects

  • Anxiolytic and Sedative Effects : In vivo studies using zebrafish models demonstrated that this compound exhibits dose-dependent sedative effects. Behavioral tests indicated significant anxiolytic-like properties at lower concentrations .
  • Cognitive Enhancement : By inhibiting AChE, the compound may improve cognitive functions, making it a candidate for further investigation in treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnxiolyticNMDA receptor blockade
SedativeCholinergic enhancement
AntimicrobialInteraction with bacterial membranes
Cognitive EnhancementAChE inhibition

Notable Research Findings

  • In a study evaluating chromone-containing allylmorpholines (CCAMs), several derivatives exhibited significant AChE inhibition and NMDA receptor antagonism, supporting the therapeutic potential of morpholine derivatives in neurological disorders .
  • Behavioral assays in zebrafish highlighted the sedative properties of these compounds, reinforcing their potential as anxiolytics .

Q & A

Q. How should researchers design pharmacological assays to evaluate the efficacy of this compound in disease models?

  • Experimental Design :
  • In Vitro : Use cell lines expressing target receptors (e.g., GPCRs) with calcium flux or cAMP assays .
  • In Vivo : Administer doses of 1–10 mg/kg in rodent models, monitoring pharmacokinetics (plasma half-life, bioavailability) .
  • Controls : Include vehicle and positive controls (e.g., FDA-approved ligands) to validate assay sensitivity .

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